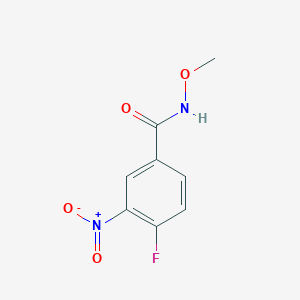

4-Fluoro-N-methoxy-3-nitrobenzamide

描述

Structure

3D Structure

属性

CAS 编号 |

348165-46-8 |

|---|---|

分子式 |

C8H7FN2O4 |

分子量 |

214.15 g/mol |

IUPAC 名称 |

4-fluoro-N-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C8H7FN2O4/c1-15-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) |

InChI 键 |

SNLCZVKLSOXOHD-UHFFFAOYSA-N |

规范 SMILES |

CONC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 4-Fluoro-N-methoxy-3-nitrobenzamide Synthesis

A logical retrosynthetic analysis of this compound identifies the amide bond as the most strategic initial disconnection. This primary cleavage simplifies the target molecule into two key synthons: an activated form of 4-fluoro-3-nitrobenzoic acid and O-methylhydroxylamine.

The 4-fluoro-3-nitrobenzoic acid precursor can be further disconnected through the removal of the nitro group. This leads back to the commercially available and structurally simpler starting material, 4-fluorobenzoic acid. wikipedia.org This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Amide Bond Disconnection: The C-N bond of the N-methoxyamide is disconnected, yielding 4-fluoro-3-nitrobenzoic acid (or its activated derivative, such as an acyl chloride) and O-methylhydroxylamine. This is a standard and reliable transformation in organic synthesis.

Nitro Group Removal (C-N Disconnection): The nitro group is retrosynthetically removed from the aromatic ring. This points to an electrophilic aromatic substitution (nitration) reaction on a 4-fluorobenzoic acid scaffold as the forward synthetic step.

This analysis establishes a straightforward and feasible synthetic plan, starting from readily accessible materials and employing well-understood chemical reactions.

Established Synthetic Routes to this compound

Amide Bond Formation Strategies

The crucial step in the synthesis is the formation of the N-methoxyamide bond. This can be achieved through several established methods. A common and effective approach involves the conversion of the carboxylic acid (4-fluoro-3-nitrobenzoic acid) into a more reactive intermediate, such as an acyl chloride.

Acyl Chloride Route: 4-Fluoro-3-nitrobenzoic acid can be converted to 4-fluoro-3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.comgoogle.com The resulting acyl chloride is highly electrophilic and readily reacts with O-methylhydroxylamine in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to afford the desired N-methoxyamide. This is a variation of the well-known Schotten-Baumann reaction. sigmaaldrich.com

Direct Coupling Methods: Alternatively, direct coupling of the carboxylic acid with O-methylhydroxylamine can be accomplished using peptide coupling reagents. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are effective for forming amide bonds under mild conditions. researchgate.net

Introduction of Fluorine and Nitro Functionalities

The fluorine atom is typically present in the starting material, 4-fluorobenzoic acid. wikipedia.orgnih.gov The introduction of the nitro group is accomplished via electrophilic aromatic nitration. This reaction is regioselective due to the directing effects of the existing substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 4-fluorobenzoic acid, nitration occurs primarily at the position ortho to the fluorine and meta to the carboxylic acid, yielding the desired 4-fluoro-3-nitrobenzoic acid. chemicalbook.comprepchem.com This transformation is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures. prepchem.comyoutube.com

Methoxy (B1213986) Group Installation Techniques

The N-methoxy group is introduced during the final amidation step through the use of O-methylhydroxylamine (CH₃ONH₂) or its hydrochloride salt. This nucleophile attacks the activated carboxylic acid derivative to form the final N-methoxybenzamide product. The methoxy group itself is not installed on a pre-existing amide but is rather incorporated as part of one of the key building blocks.

Synthesis of Precursors and Key Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its precursors, most notably the nitro-functionalized benzoic acid derivative.

Nitro-Functionalized Benzoic Acid Derivatives

Synthesis of 4-Fluoro-3-nitrobenzoic acid:

This key intermediate is synthesized by the nitration of 4-fluorobenzoic acid. chemicalbook.comprepchem.com

Reaction: 4-Fluorobenzoic acid is treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.

Conditions: The reaction is usually performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion. prepchem.com

Workup: The reaction is quenched by pouring the mixture onto ice, which causes the solid product to precipitate. The precipitate is then collected by filtration, washed with water to remove residual acid, and dried. chemicalbook.comprepchem.com

The reaction yields 4-fluoro-3-nitrobenzoic acid as a solid product. sigmaaldrich.comnih.gov

Below is a table summarizing the key reaction for the precursor synthesis:

| Starting Material | Reagents | Product | Typical Yield | Ref. |

| 4-Fluorobenzoic acid | KNO₃, H₂SO₄ | 4-Fluoro-3-nitrobenzoic acid | 90% | chemicalbook.com |

| 4-Fluorobenzoic acid | HNO₃, H₂SO₄ | 4-Fluoro-3-nitrobenzoic acid | ~70-80% | prepchem.com |

The subsequent activation of this benzoic acid to its acyl chloride is a standard procedure.

Synthesis of 4-Fluoro-3-nitrobenzoyl chloride:

While a specific procedure for this exact molecule is noted by a chemical supplier, oakwoodchemical.com a general and analogous method involves reacting 4-chloro-3-nitrobenzoic acid with oxalyl chloride in dichloromethane (B109758) with catalytic DMF, which yields the corresponding acyl chloride in high purity. prepchem.com A similar approach would be expected to be effective for 4-fluoro-3-nitrobenzoic acid.

| Starting Material | Reagents | Product | Ref. |

| 4-Chloro-3-nitrobenzoic acid | Oxalyl chloride, DMF (cat.), CH₂Cl₂ | 4-Chloro-3-nitrobenzoyl chloride | prepchem.com |

| 4-Nitrobenzoic acid | Thionyl chloride, Pyridine (cat.) | 4-Nitrobenzoyl chloride | google.com |

N-Alkoxylation Approaches for Amide Synthesis

The synthesis of N-alkoxy amides, such as this compound, can be approached through several routes, primarily involving the formation of the N-O bond. A common strategy begins with the corresponding primary amide, 4-fluoro-3-nitrobenzamide, which can be synthesized from 2-fluoro-4-nitrotoluene (B45272) via oxidation to 2-fluoro-4-nitrobenzoic acid, followed by amidation. Once the primary amide is obtained, N-alkoxylation can be achieved.

One general approach involves the reaction of the primary amide with an electrophilic oxygen source. Alternatively, direct N-alkylation of a hydroxamic acid precursor (4-fluoro-N-hydroxy-3-nitrobenzamide) with a methylating agent offers a plausible route.

A more direct and modern approach is the catalytic N-alkylation of amides using alcohols. researchgate.netrsc.orgnih.gov Ruthenium-catalyzed methodologies, for instance, have been developed for the direct N-alkylation of amides with alcohols, which is an atom-economic process where water is the only byproduct. nih.gov While often applied for N-alkylation, similar principles can be adapted for N-alkoxylation. For the specific synthesis of an N-methoxy amide, methanol (B129727) can be used. For example, a manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol has been reported, which proceeds via an interrupted borrowing hydrogen strategy. commonorganicchemistry.com Conceptually, this could be adapted for N-methoxylation.

Another powerful technique is electrochemical synthesis. An electrochemical method for the N-N dimerization of N-alkoxyamides has been reported, which proceeds via the generation of an N-centered radical from the N-H bond cleavage of N-alkoxyamides. acs.org This highlights the reactivity of the N-H bond in N-alkoxyamides, which is relevant for their synthesis from primary amides.

Table 1: Conceptual N-Alkoxylation Strategies

| Precursor | Reagent | Method | Product |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzamide | Methoxylamine or derivative | Nucleophilic Substitution | This compound |

| 4-Fluoro-3-nitrobenzoyl chloride | N-methylhydroxylamine | Acylation | 4-Fluoro-N-methoxy-N-methylbenzamide |

| 4-Fluoro-N-hydroxy-3-nitrobenzamide | Methylating agent (e.g., MeI, DMS) | O-Alkylation | This compound |

Derivatization Strategies and Analogue Synthesis

Modifications of the N-Methoxy Group

The N-methoxy group of this compound is a key site for chemical modification. One of the primary transformations is the cleavage of the N-O bond. Reductive cleavage can be achieved using various reagents. For instance, methods developed for Weinreb amides (N-methoxy-N-methylamides) using reagents like lithium powder with a catalytic amount of DTBB (4,4′-di-tert-butylbiphenyl) can lead to the corresponding primary or secondary amides. researchgate.net This would convert this compound back to 4-fluoro-3-nitrobenzamide.

Acid-catalyzed cleavage is another possibility. Studies on methoxybenzyl-protected amides have shown that acidic conditions can effectively remove such groups. acs.org The N-methoxy group can also participate in reactions that form new bonds. For example, iron-catalyzed N=S coupling reactions of N-methoxy arylamides with sulfoxides have been developed to synthesize N-acyl sulfoximines. nih.govacs.org This would transform the N-methoxyamide into a different functional group entirely.

Furthermore, the N-methoxyamide functionality can be converted to other functionalities such as esters through thermal rearrangement of electrochemically synthesized hydrazine (B178648) dimers. acs.org

Table 2: Potential Modifications of the N-Methoxy Group

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| Reductive Cleavage | Li powder, cat. DTBB | Primary Amide |

| Acidic Cleavage | Strong acid (e.g., HBr, TFA) | Hydroxamic Acid / Amide |

| N=S Coupling | Sulfoxide, Iron catalyst | N-Acyl Sulfoximine |

Substituent Variations on the Benzene Ring

The benzene ring of this compound offers two primary sites for modification: the fluorine atom and the nitro group.

The fluorine atom at position 4 is activated towards nucleophilic aromatic substitution (SNA) by the presence of the electron-withdrawing nitro group at the meta position and the benzamide (B126) group at the para position. libretexts.orgbyjus.com The nitro group, being a strong deactivating group, makes the aromatic ring electron-deficient, facilitating attack by nucleophiles. chemistrysteps.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. mdpi.comichrom.combeilstein-journals.org This allows for the introduction of a diverse array of substituents at this position.

The nitro group at position 3 can be readily reduced to an amino group. masterorganicchemistry.com This transformation dramatically alters the electronic properties of the benzene ring, converting a strongly deactivating group into a strongly activating one. Common methods for nitro group reduction that are chemoselective and tolerate amide functionalities include catalytic hydrogenation (e.g., H₂, Pd/C), or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂). commonorganicchemistry.comresearchgate.netwikipedia.org The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution (Sandmeyer reaction) or by acylation.

Table 3: Examples of Substituent Variation Reactions

| Position | Reaction Type | Reagent | Resulting Substituent |

|---|---|---|---|

| 4 | Nucleophilic Aromatic Substitution | R-NH₂ (Amine) | -NHR |

| 4 | Nucleophilic Aromatic Substitution | R-OH (Alcohol)/R-O⁻ (Alkoxide) | -OR |

| 4 | Nucleophilic Aromatic Substitution | R-SH (Thiol)/R-S⁻ (Thiolate) | -SR |

| 3 | Nitro Group Reduction | H₂, Pd/C or SnCl₂ | -NH₂ (Amino) |

| 3 (after reduction) | Diazotization/Sandmeyer | NaNO₂, HCl then CuX | -X (Halogen, CN, etc.) |

Scaffold Hopping Methodologies for Related Benzamide Systems

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel molecular architectures with similar biological activities but potentially improved properties. nih.govdtic.milnih.gov For a benzamide system like this compound, this could involve replacing the central benzene ring with other cyclic or heterocyclic systems while maintaining the spatial orientation of key functional groups.

One approach is the replacement of the benzene ring with other aromatic or heteroaromatic systems. researchgate.net For example, a pyridine, pyrimidine, or thiazole (B1198619) ring could be used as the core scaffold. This can lead to significant changes in physicochemical properties such as solubility and metabolic stability. Another strategy involves ring opening or closure. For instance, a bicyclic system could be "opened" to a more flexible monocyclic scaffold, or a flexible chain could be "closed" to form a more rigid ring system. nih.gov

In the context of benzamide-containing drugs, scaffold hopping has been successfully applied to discover new inhibitors for various targets. For example, in the development of IL-17 antagonists, a planar imidazo[1,2-b]pyridazine (B131497) core was replaced by an acylated 2-aminothiazole, which mimicked the geometry of the original scaffold. thieme-connect.com This demonstrates that non-aromatic and different heterocyclic systems can effectively replace a benzamide core.

Table 4: Conceptual Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold Example | Rationale |

|---|---|---|

| Benzene | Pyridine | Introduce a nitrogen atom to alter polarity and H-bonding capacity. |

| Benzene | Thiazole | Alter electronic properties and potential for new vector interactions. thieme-connect.com |

| Benzene | Bicyclic Heterocycle (e.g., Indole) | Increase rigidity and explore different binding modes. |

Mechanistic Investigations of Synthetic Pathways

The synthetic transformations discussed above are underpinned by well-understood reaction mechanisms.

The N-alkoxylation of amides, when proceeding through a catalytic cycle with alcohols, often involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. The amide then condenses with the aldehyde to form a hemiaminal or an enamine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst.

The nucleophilic aromatic substitution (SNA) at the 4-position proceeds via a stepwise addition-elimination mechanism. libretexts.orgchemistrysteps.com The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro and benzamide groups. In the subsequent elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.net

The reduction of the nitro group by catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. When using metals in acid, the mechanism involves a series of single electron transfers from the metal surface and proton transfers from the acid.

Amide bond cleavage, such as the reductive cleavage of the N-O bond, typically involves nucleophilic attack at the carbonyl carbon. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org For instance, in acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by a nucleophile (like water). masterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For 4-Fluoro-N-methoxy-3-nitrobenzamide, these methods would be crucial for confirming its structural integrity.

Expected Functional Group Vibrations:

N-O Stretching (Nitro Group): Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong bands in the infrared spectrum, typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C=O Stretching (Amide): A strong absorption band corresponding to the carbonyl stretch of the amide group is anticipated, generally appearing in the range of 1630-1695 cm⁻¹.

N-O Stretching (Methoxyamide): The N-O stretching vibration of the methoxyamide functional group would likely be observed in the fingerprint region of the spectrum.

C-F Stretching: The carbon-fluorine bond would exhibit a characteristic stretching vibration, typically found in the region of 1000-1400 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring would also be present.

Despite the theoretical expectations for its vibrational spectrum, specific experimental FTIR and Raman data for this compound are not available in the reviewed scientific literature.

Table 3.1: Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335-1370 |

| Amide (C=O) | Stretch | 1630-1695 |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-F | Stretch | 1000-1400 |

| N-O (Methoxyamide) | Stretch | Fingerprint Region |

Note: This table is based on general spectroscopic principles, as specific experimental data for the compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon environments in this compound.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) protons, and the N-H proton of the amide. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and nitro substituents. The ¹³C NMR spectrum would show separate resonances for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon.

A thorough search of scientific databases did not yield any published ¹H or ¹³C NMR spectroscopic data specifically for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₇FN₂O₄), the expected exact mass would be approximately 214.0390 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The fragmentation pattern would likely involve cleavage of the amide bond and loss of the nitro group.

No experimental mass spectrometry data or fragmentation analysis for this compound has been found in the public domain.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state of this compound. Such an analysis would reveal the planarity of the benzamide (B126) moiety and the orientation of the nitro and methoxyamide groups relative to the aromatic ring.

There are no published crystallographic studies or SCXRD data available for this compound in the reviewed literature.

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the purity of a synthesized compound and for its isolation. A validated HPLC or UPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength would be optimized to achieve sharp, well-resolved peaks.

Specific HPLC or UPLC methods for the analysis or purification of this compound have not been reported in the scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties.

A fundamental DFT analysis would involve the optimization of the molecular geometry of 4-Fluoro-N-methoxy-3-nitrobenzamide to find its most stable conformation. Following this, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Table 1: Hypothetical Electronic Properties of this compound (Example Data)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.08 | -2.18 |

| HOMO-LUMO Gap | 0.17 | 4.62 |

Note: The data in this table is illustrative and not based on actual experimental or calculated results for this compound.

A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule. This is invaluable for identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and chemical reactions. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and amide groups, indicating regions prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By correlating the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the amide, the N-O stretches of the nitro group, and the C-F stretch.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. This technique can reveal the accessible conformations of the molecule and the nature of its interactions with solvent molecules or other surrounding entities. Such simulations provide insights into the flexibility of the molecule and the stability of different conformers.

Crystal Packing Analysis and Hirshfeld Surface Characterization

In the absence of experimentally determined crystal structure data, theoretical crystal packing analysis could predict how molecules of this compound might arrange themselves in a solid state. Hirshfeld surface analysis is a powerful tool used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide (B126) Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a common approach in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been found, research on benzamide analogues often employs this methodology. nih.govresearchgate.net These studies typically involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related compounds and using statistical methods to build a model that predicts their activity. nih.govresearchgate.netnih.gov Such models can then be used to design new, more potent analogues.

In Silico Ligand-Target Interaction Studies and Molecular Docking

As of the latest available information, there are no published in silico ligand-target interaction studies or molecular docking analyses specifically focused on this compound. Consequently, detailed research findings and data tables for this compound cannot be presented.

Mechanistic Investigations and Biological Target Elucidation Preclinical and in Vitro Focus

Studies on Enzyme Inhibition and Modulation Mechanisms

There is currently no published research detailing the effects of 4-Fluoro-N-methoxy-3-nitrobenzamide on the following enzyme families:

Exploration of Cellular Signaling Pathways and Molecular Targets

Similarly, a thorough search did not reveal any preclinical or in vitro studies focused on the exploration of cellular signaling pathways or the identification of specific molecular targets for this compound. The pathways through which this compound might exert a biological effect remain uncharacterized.

Structure-Activity Relationship (SAR) Analysis in Receptor Binding and Enzymatic Activity

Due to the absence of primary biological activity data, no structure-activity relationship (SAR) analyses for this compound concerning receptor binding or enzymatic activity have been published. SAR studies are contingent on having a series of related compounds with measured biological activities to draw correlations between chemical structure and biological function.

While information exists for structurally related but distinct molecules, such as other nitrobenzamide and N-methoxybenzamide derivatives, these findings cannot be directly extrapolated to this compound without specific experimental validation. The unique combination and positioning of the fluoro, N-methoxy, and nitro groups on the benzamide (B126) scaffold mean that its biological profile is likely to be distinct from its analogues.

Further research is required to elucidate the potential biological activities and mechanisms of action of this compound.

Preclinical In Vitro Biological Activity Assessment Methodologies

The preclinical in vitro evaluation of "this compound" and its analogs is crucial for elucidating their potential as therapeutic agents. These investigations primarily focus on determining the compound's cytotoxic and antiproliferative effects against various cancer cell lines, providing insights into its mechanism of action. The methodologies employed are standard, validated assays designed to ensure the reproducibility and reliability of the findings.

A key methodology in this assessment is the Sulforhodamine B (SRB) assay, a colorimetric test used to measure cellular protein content and, by extension, cell viability and proliferation. creative-bioarray.comnih.govnih.gov This assay is favored for its sensitivity, stability, and its capacity for high-throughput screening. nih.gov The general protocol for the SRB assay involves several key steps:

Cell Preparation and Seeding: Human cancer cell lines are cultured in appropriate media and seeded into 96-well microtiter plates at a specific density. The plates are then incubated to allow the cells to adhere. creative-bioarray.com

Compound Treatment: The cells are exposed to the test compound, in this case, derivatives of 4-substituted-3-nitrobenzamide, over a range of concentrations.

Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA). creative-bioarray.comcanvaxbiotech.com

Staining: The fixed cells are stained with Sulforhodamine B solution, which binds to basic amino acid residues of cellular proteins. creative-bioarray.comnih.gov

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader, which is proportional to the number of viable cells. nih.gov

In a study evaluating a series of novel 4-substituted-3-nitrobenzamide derivatives, the anti-tumor activity was assessed against human colon carcinoma (HCT-116), human breast adenocarcinoma (MDA-MB-435), and human leukemia (HL-60) cell lines using the SRB assay. nih.gov The results, expressed as GI50 (concentration causing 50% growth inhibition), indicated that several of these compounds exhibited potent anti-tumor activity. nih.gov

Table 1: In Vitro Antiproliferative Activity of 4-Substituted-3-Nitrobenzamide Derivatives against Various Cancer Cell Lines (GI50, μmol/L) nih.gov

| Compound | HCT-116 | MDA-MB-435 | HL-60 |

|---|---|---|---|

| 4a | 1.904 | 2.111 | - |

| 4g | - | 1.008 | 1.993 |

| 4l | - | 3.586 | 3.778 |

| 4m | - | 2.543 | 2.876 |

| 4n | - | 2.115 | 2.533 |

Another common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. nih.gov

Investigations into the mechanism of action of related nitrobenzamide compounds, such as 4-iodo-3-nitrobenzamide, suggest that their tumoricidal effects may be linked to metabolic reduction. In tumor cells, the nitro group can be reduced to a reactive nitroso intermediate, which can then induce apoptosis. creative-bioarray.com This selective activation in cancer cells is a key area of mechanistic investigation.

Applications in Organic Synthesis and Functional Material Development

4-Fluoro-N-methoxy-3-nitrobenzamide as a Versatile Synthetic Building Block

This compound is a specialized aromatic compound that serves as a key intermediate in various synthetic pathways. Its structure, featuring a fluorine atom, a methoxy (B1213986) group, and a nitro group on the benzamide (B126) framework, provides multiple reaction sites, making it a valuable building block for creating more complex molecules. The presence of the fluorine atom, in particular, enhances the compound's reactivity and can impart unique properties to the final products. ossila.com Organofluorine compounds like this are utilized in the synthesis of a range of molecules, including pyridyl heterocycles and photochromic compounds. apolloscientific.co.uk

The utility of fluorinated building blocks is well-established in medicinal chemistry and materials science. ossila.com The high electronegativity and small atomic radius of fluorine can significantly influence the biological activity and physical properties of a molecule. ossila.com In the context of this compound, these characteristics make it a desirable starting material for the synthesis of new therapeutic agents and advanced materials. ossila.comlookchem.com

Utilization in the Synthesis of Complex Organic Architectures

The strategic placement of functional groups on the this compound molecule allows for its use in the assembly of intricate organic structures. The nitro group, for instance, is a versatile functional group in drug design, known to contribute to a wide array of therapeutic applications. mdpi.com This group can be readily transformed into other functionalities, such as an amino group, which opens up further synthetic possibilities.

The benzamide portion of the molecule itself is a common scaffold in medicinal chemistry. By linking different molecular fragments, such as in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, new hybrid molecules with potential biological activity can be created. mdpi.com This approach highlights how this compound can be a crucial component in the modular synthesis of complex and potentially bioactive compounds.

Role in the Development of Advanced Materials

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials.

Nonlinear Optical (NLO) Properties of Benzamide Derivatives

Benzamide derivatives are among the organic materials investigated for their nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response in organic molecules often arises from the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" structure can lead to a large molecular hyperpolarizability, which is a measure of the NLO activity.

Research on similar structures, such as pyrene (B120774) derivatives with donor-acceptor frameworks, has shown that the presence of a benzene (B151609) ring and a conjugated system can enhance NLO properties. acs.org In benzamide derivatives, the amide linkage and the aromatic ring form part of the conjugated system. The introduction of substituents with strong electron-donating or electron-withdrawing capabilities can significantly impact the NLO response. The nitro group in this compound is a strong electron-withdrawing group, suggesting that its derivatives could exhibit interesting NLO properties. Studies on benzimidazole (B57391) metal complexes have also indicated that factors like molecular energy and bond angles have a considerable impact on hyperpolarizability. nih.gov

Applications in Optoelectronics Research

The potential NLO properties of materials derived from this compound position them for use in optoelectronics research. Materials with significant second- or third-order nonlinear polarizability are sought after for creating devices that can manipulate light. acs.org For instance, materials exhibiting second harmonic generation (SHG) can double the frequency of incident light, a process essential for various laser applications. researchgate.netacs.org

The development of new organic NLO materials is an active area of research, with a focus on designing molecules with optimized properties. The synthesis of novel compounds derived from versatile building blocks like this compound is a key strategy in this endeavor.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various advanced heterocyclic systems. For example, the presence of the nitro and fluoro groups allows for nucleophilic aromatic substitution reactions, which can be used to introduce new heterocyclic rings onto the benzene core.

Furthermore, the amide functionality can be involved in cyclization reactions to form new heterocyclic structures. The ability to synthesize complex heterocyclic molecules is crucial for the discovery of new drugs and functional materials. The versatility of this compound as a starting material makes it a valuable tool for chemists working in this area.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted benzamides is a cornerstone of medicinal and materials chemistry. While traditional methods for creating amide bonds are well-established, future research will likely focus on developing more sustainable and efficient synthetic routes for 4-Fluoro-N-methoxy-3-nitrobenzamide.

Current Synthetic Approaches: The conventional synthesis would likely involve the acylation of N,O-dimethylhydroxylamine with 4-fluoro-3-nitrobenzoyl chloride. The acid chloride itself would be prepared from 4-fluoro-3-nitrobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

Future Sustainable Methodologies:

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. rsc.org A flow chemistry approach could telescope the synthesis of this compound, minimizing the isolation of hazardous intermediates like acid chlorides. rsc.org The development of packed-bed reactors with immobilized catalysts could further enhance the sustainability of the process. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the formation of amide bonds. researchgate.netsigmaaldrich.com This technique could be particularly beneficial for the synthesis of this compound, potentially leading to cleaner reactions with fewer byproducts. numberanalytics.comacs.org

Green Solvents and Catalysts: Future methodologies will likely move away from chlorinated solvents towards more environmentally benign alternatives. Furthermore, the development of catalytic direct amidation methods, avoiding the use of stoichiometric activating agents, represents a key goal in green chemistry. researchgate.netman.ac.uk Research into using biocatalysts or novel organocatalysts for the amidation step could provide highly selective and sustainable routes to the target compound.

A comparison of potential synthetic approaches is outlined in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and process control. rsc.org | Development of integrated multi-step flow syntheses and novel reactor designs. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and energy efficiency. researchgate.netsigmaaldrich.com | Optimization of microwave parameters and solvent-free reaction conditions. numberanalytics.com |

| Catalytic Direct Amidation | High atom economy, reduced waste, and milder reaction conditions. researchgate.netman.ac.uk | Discovery of novel, robust catalysts for the direct coupling of carboxylic acids and amines. |

Integration of Advanced Computational Approaches for Rational Molecular Design

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with tailored properties. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking can accelerate the discovery and optimization of new chemical entities.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netrsc.org By mapping the molecular electrostatic potential (MEP), researchers can predict sites susceptible to nucleophilic and electrophilic attack, guiding the design of new derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. researchgate.netcyberleninka.rugoogle.comrsc.org For a library of this compound analogs, QSAR models could be developed to predict their potency and guide the synthesis of more active compounds. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the target's active site. nih.govnih.govcapes.gov.br This information is invaluable for understanding the key interactions that drive biological activity and for designing new analogs with improved binding characteristics.

The following table illustrates a hypothetical QSAR study for a series of analogs, demonstrating how computational data can guide molecular design.

| Analog | LogP | Electronic Parameter (Hammett) | Predicted Activity (IC₅₀, µM) |

| Parent Compound | 2.1 | 0.00 | 5.2 |

| 4-Chloro analog | 2.8 | +0.23 | 3.1 |

| 4-Methyl analog | 2.6 | -0.17 | 8.9 |

| 2-Nitro analog | 1.9 | +0.78 | 1.5 |

Strategies for Identifying Novel Biological Targets

The diverse functionality of this compound suggests it could interact with a range of biological targets. A key area of future research will be the systematic identification of these targets to uncover its therapeutic potential.

Phenotypic Screening: An initial approach involves screening the compound across a diverse range of cell-based assays representing different disease states (e.g., cancer, infectious diseases, neurological disorders). Any observed phenotypic "hits" can then be followed up with target deconvolution studies.

Target-Based Screening: Based on the structural motifs present, this compound could be screened against specific enzyme families. For instance, substituted benzamides are known to act as dopamine (B1211576) receptor antagonists, while nitroaromatic compounds have been identified as inhibitors of enzymes like nitric oxide synthase and mycobacterial DprE1. researchgate.netrsc.org

Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) could be used to identify covalent binding partners of the compound or its metabolites directly in complex biological systems. The nitro group, upon bioreduction, can form reactive species capable of covalently modifying proteins.

Mechanism of Action Studies: For some N-phenylbenzamide derivatives, the mechanism of anti-HBV activity has been linked to the upregulation of the host defense factor APOBEC3G. researchgate.net Future studies could investigate whether this compound acts via a similar mechanism or other novel pathways.

Exploration of Structure-Activity Relationships in Underexplored Biological Systems

Once a biological activity is identified, a critical research direction will be the systematic exploration of the structure-activity relationship (SAR) to optimize the compound's potency and selectivity. This involves synthesizing a focused library of analogs and evaluating their activity.

Role of the Fluorine Atom: The fluorine substituent can influence the compound's acidity, lipophilicity, metabolic stability, and binding interactions. numberanalytics.comgoogle.com Analogs with the fluorine atom at different positions or replaced by other halogens would be synthesized to probe its role.

Impact of the Nitro Group: The position and electronic nature of the nitro group are often critical for the activity of nitroaromatic compounds. nih.gov Its reduction to nitroso and hydroxylamine (B1172632) species can be essential for the mechanism of action in hypoxic environments or through specific nitroreductases. researchgate.net Exploring analogs where the nitro group is moved or replaced by other electron-withdrawing groups (e.g., cyano, sulfone) will be crucial.

Modification of the Amide Moiety: The N-methoxy-N-methylamide (Weinreb amide) is a versatile functional group. Hydrolysis to the corresponding carboxylic acid or reduction to the aldehyde or amine would generate a new set of compounds with potentially different biological profiles. Furthermore, replacing the N-methoxy-N-methylamine with other amines would allow for extensive exploration of the SAR at this position.

A hypothetical SAR exploration is outlined in the table below, illustrating how systematic modification can inform the design of more potent compounds.

| R¹ (Position 4) | R² (Position 3) | R³ (Amide) | Observed Activity (EC₅₀, nM) |

| F | NO₂ | N(OCH₃)CH₃ | 150 |

| Cl | NO₂ | N(OCH₃)CH₃ | 125 |

| F | CN | N(OCH₃)CH₃ | 500 |

| F | NO₂ | NH-Cyclopropyl | 85 |

Potential for Derivatization in Novel Material Science Applications

The unique electronic and structural properties of this compound make it a candidate for derivatization into novel functional materials.

Polymer Science: Benzamide (B126) moieties are used as building blocks in high-performance polymers like aramids. The presence of the reactive nitro and fluoro groups on the aromatic ring of this compound could be exploited for post-polymerization modification, allowing for the tuning of polymer properties. researchgate.net The compound itself could serve as a monomer in the synthesis of novel polyamides or other polymers.

Nonlinear Optics (NLO): Nitroaromatic compounds are a well-known class of chromophores for NLO applications due to their large hyperpolarizabilities, arising from the strong electron-withdrawing nature of the nitro group. rsc.orgnih.gov By incorporating this molecule into a polymer backbone or as a pendant group, it may be possible to create new materials for applications in optical data storage and processing.

Functional Surfaces and Films: The fluorinated nature of the compound could be leveraged to create materials with specific surface properties, such as hydrophobicity or oleophobicity. man.ac.uk Derivatization could allow for its attachment to surfaces to create functional coatings. The combination of fluorine and a nitro group can also influence crystal packing and intermolecular interactions, which is relevant for the design of crystalline materials with specific properties. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。